4-甲基伞形酮-2-O-(α-L-岩藻糖基)-β-D-半乳糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

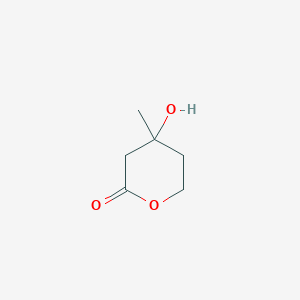

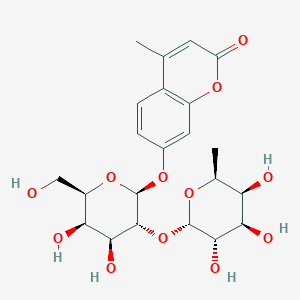

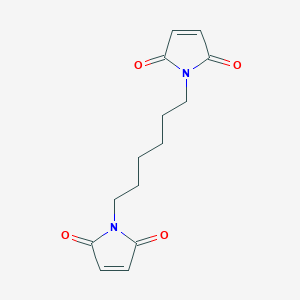

The synthesis of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside involves the construction of glycosidic linkages between fucopyranosyl and galactopyranoside units. A study by Watt et al. (1996) outlines the synthesis of closely related disaccharides through the assisted halide reaction, providing insights into the methodologies that could be applied for synthesizing compounds within this category. The crystal structure was determined using X-ray data, highlighting the detailed molecular arrangement and confirming the successful linkage between sugar units (Watt, Brasch, Larsen, Melton, & Simpson, 1996).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated through techniques like X-ray crystallography, providing valuable information on conformation and arrangement. The study by Watt et al. also detailed the conformation of the L-fucopyranosyl and D-galactopyranosyl residues, revealing their nominal conformations and interresidue torsion angles. This information is crucial for understanding the molecular interactions and stability of the compound (Watt et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is influenced by its functional groups and the presence of the glycosidic bond. Studies on similar compounds, such as those by Wiederschain et al. (1992), offer insights into the specificity and properties of lysosomal glycolipid hydrolases, demonstrating the compound's utility in studying enzyme specificity and activity (Wiederschain, Kozlova, Ilyina, Mikhaylova, & Beyer, 1992).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, can be inferred from the detailed molecular structure analysis. Although specific studies on these physical properties were not identified in this search, the methodologies used in the synthesis and structure determination studies provide a foundation for understanding these aspects.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are central to the utility of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside in biochemical assays. The compound's role as a substrate for glycosidases, as investigated by Wiederschain et al., highlights its relevance in biochemical diagnostics and research on lysosomal storage diseases (Wiederschain et al., 1992).

科学研究应用

酶活性检测

4-甲基伞形酮衍生物,包括 4-甲基伞形酮-2-O-(α-L-岩藻糖基)-β-D-半乳糖苷,主要用于检测和研究酶活性。Wiederschain 等人(1992 年)强调了此类衍生物在研究人类溶酶体糖脂水解酶的特异性和性质中的应用。该研究强调了这些化合物在克rabbe 病等疾病的生化检测中的效用 (Wiederschain 等人,1992).

糖苷酶研究

4-甲基伞形酮糖苷在糖苷酶研究中也很有价值。例如,Karpova 等人(1991 年)证明,与 4-甲基伞形酮衍生物在结构上相似的 4-三氟甲基伞形酮糖苷是糖苷酶的有效底物,并且可用于诊断戈谢病和赫勒病等疾病 (Karpova 等人,1991).

合成和结构研究

此类化合物的合成和结构分析是另一个重要的应用。Courtin-Duchateau 和 Veyrières(1978 年)讨论了 4-甲基伞形酮 1,2-顺式糖苷的合成,有助于理解这些化合物的化学性质 (Courtin-Duchateau 和 Veyrières,1978).

微生物学和物种分化

在微生物学中,这些衍生物用于物种分化。Kämpfer 等人(1991 年)利用了 4-甲基伞形酮连接的底物,包括 4-甲基伞形酮-β-D-半乳糖苷,以区分肠杆菌科中的物种 (Kämpfer 等人,1991).

诊断应用

这些化合物也具有诊断应用。Van Diggelen 等人(1990 年)合成了 4-甲基伞形酮-β-D-半乳糖苷-6-硫酸盐,用于测定半乳糖-6-硫酸酯硫酸酶活性,这对于诊断莫基奥 A 病至关重要 (Van Diggelen 等人,1990).

晶体结构分析

相关化合物(如甲基 2-O-(α-L-岩藻糖基)-β-D-半乳糖苷)的晶体结构研究有助于了解这些分子的空间排列和键合特征,正如 Watt 等人(1996 年)所证明的 (Watt 等人,1996).

凝集素分子中的荧光探测

4-甲基伞形酮糖苷用作荧光探针,用于研究凝集素分子上的糖结合位点。Decastel 等人(1984 年)研究了这些化合物的光谱性质,阐明了它们与凝集素的相互作用 (Decastel 等人,1984).

用于疾病检测的酶促测定

这些衍生物在用于检测疾病的酶促测定中至关重要。例如,Ben-yoseph 等人(1985 年)使用 4-甲基伞形酮衍生物直接测定泰-萨克斯病诊断中的己糖胺酶 A (Ben-yoseph 等人,1985).

安全和危害

The safety and hazards associated with the handling and use of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside are not specified in the search results. It’s always recommended to handle chemical substances with appropriate safety measures.

未来方向

The future directions of research involving 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside are not clear from the search results. However, given its availability from chemical suppliers, it may be used in various research contexts31.

Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a subject matter expert.

属性

IUPAC Name |

7-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-20(18(28)16(26)13(7-23)33-22)34-21-19(29)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19-,20+,21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEUSHJADSGABK-WAPVNEFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

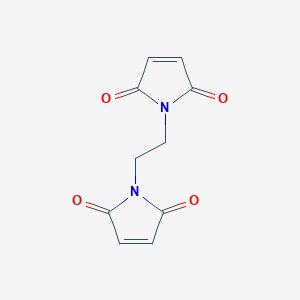

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)